
Bis(phenylsulfonyl)sulfur diimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(phenylsulfonyl)sulfur diimide is a chemical compound with the empirical formula C12H10N2O4S3 and a molecular weight of 342.41 g/mol It is known for its unique structure, which includes two phenylsulfonyl groups attached to a sulfur diimide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl)sulfur diimide can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with phenylsulfonamide in the presence of a base . Another method includes the use of metalation reactions, where metalated indoles react with bis(phenylsulfonyl) sulfide . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(phenylsulfonyl)sulfur diimide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur diimide core, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed: The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols . Substitution reactions often result in the formation of new sulfonamide derivatives.
Applications De Recherche Scientifique
Bis(phenylsulfonyl)sulfur diimide has a wide range of applications in scientific research . In chemistry, it is used as a reagent for the synthesis of various organic compounds, including heterocycles and sulfonamides . In medicine, it is being explored for its potential use in cancer treatment and other diseases . In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of bis(phenylsulfonyl)sulfur diimide involves its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions are facilitated by the sulfur diimide core, which can interact with different molecular targets and pathways. For example, in reduction reactions, this compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and function .
Comparaison Avec Des Composés Similaires
Bis(phenylsulfonyl)sulfur diimide is unique compared to other similar compounds due to its specific structure and reactivity . Similar compounds include sulfur diimide derivatives, such as N,N’-bis(methoxycarbonyl)sulfur diimide and di-tert-butyl sulfur diimide . These compounds share some structural similarities but differ in their reactivity and applications. For example, N,N’-bis(methoxycarbonyl)sulfur diimide is used in different synthetic applications compared to this compound .
Propriétés
Numéro CAS |
667-20-9 |
|---|---|
Formule moléculaire |
C12H10N2O4S3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(benzenesulfonylimino-λ4-sulfanylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O4S3/c15-20(16,11-7-3-1-4-8-11)13-19-14-21(17,18)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
WDFKHANKUMDDBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=S=NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


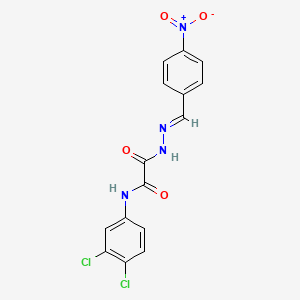
![2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15086837.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15086844.png)
![3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086848.png)

![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)
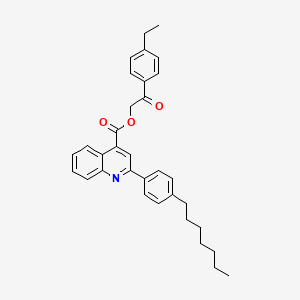
![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
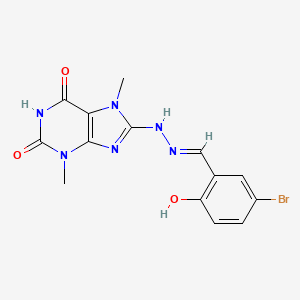
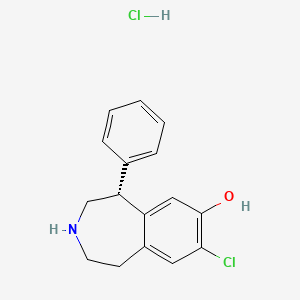
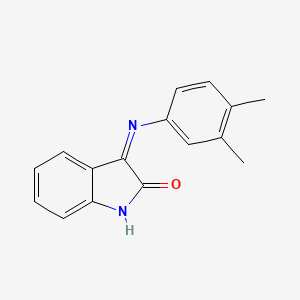

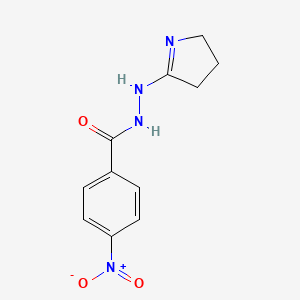
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
